PD166326
説明
Structure
3D Structure
特性
IUPAC Name |
6-(2,6-dichlorophenyl)-2-[3-(hydroxymethyl)anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQFYVPVJZEOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185039-91-2 | |
| Record name | PD-166326 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185039912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-166326 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PD-166326 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H77F2T4U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PD166326 and the Src Kinase Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Src kinase signaling pathway and its inhibition by the small molecule inhibitor, PD166326. The content herein is curated for professionals in the fields of biomedical research and drug development, offering a detailed examination of the molecular interactions, quantitative data, and experimental methodologies relevant to the study of this pathway.
The Central Role of Src Kinase in Cellular Signaling
Src, a non-receptor tyrosine kinase, is a critical mediator of numerous intracellular signaling pathways that govern fundamental cellular processes.[1] These pathways regulate cell division, adhesion, motility, and survival.[1] The activation of Src is a key event in the transduction of signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), and integrins.[2][3] Upon activation, Src phosphorylates a multitude of downstream substrates, thereby initiating signaling cascades that ultimately control gene expression and cellular behavior.[2]
The multifaceted nature of Src signaling is evident in its ability to influence several major downstream pathways:
-
Ras/MAPK Pathway: A crucial pathway in the regulation of cell proliferation and differentiation.
-
PI3K/Akt Pathway: A central signaling axis that governs cell survival and apoptosis.
-
STAT3 Pathway: Involved in cytokine signaling and has been implicated in inflammatory responses and oncogenesis.
-
FAK Pathway: Essential for regulating cell adhesion and migration.
The intricate network of the Src signaling pathway and the point of intervention by this compound are illustrated in the following diagram.
Caption: Src Signaling Pathway and this compound Inhibition Point.
Quantitative Analysis of this compound Inhibition
This compound is a pyridopyrimidine-based compound that acts as a potent inhibitor of Src family kinases. It also demonstrates inhibitory activity against the Abl tyrosine kinase. The half-maximal inhibitory concentrations (IC50) of this compound are presented in the table below.
| Target Kinase | IC50 (nM) | Reference |
| Src | 6 | |
| Abl | 8 |
Experimental Protocol: In Vitro Src Kinase Inhibition Assay
The following section outlines a detailed methodology for assessing the in vitro inhibitory activity of this compound against Src kinase. This protocol is based on the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring ADP formation.
Materials
-
Recombinant Human Src Kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Luminometer
Experimental Workflow
The general workflow for the in vitro kinase inhibition assay is depicted below.
References
The Pharmacodynamics of PD166326: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacodynamics of PD166326, a potent pyridopyrimidine-class tyrosine kinase inhibitor. The information presented herein is compiled from key preclinical studies to assist researchers and drug development professionals in understanding the mechanism of action, target engagement, and anti-leukemic activity of this compound.
Core Pharmacodynamic Properties
This compound is a dual inhibitor of Bcr-Abl and Src family kinases.[1] Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of these enzymes. A key characteristic of this compound is its ability to bind to both the active and inactive conformations of the Bcr-Abl kinase domain, which may contribute to its enhanced potency against certain imatinib-resistant mutants.[2]
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of Bcr-Abl and Src kinases, as evidenced by low nanomolar and picomolar IC50 values in both enzymatic and cell-based assays.
| Target | Assay Type | IC50 Value | Reference Cell Line/System |
| Bcr-Abl Kinase | Kinase Inhibition | 100-200 pM | In vitro enzyme assay |
| Src Kinase | Kinase Inhibition | 6 nM | In vitro enzyme assay |
| Abl Kinase | Kinase Inhibition | 8 nM | In vitro enzyme assay |
| Bcr-Abl Cellular Growth | Proliferation Assay | 400 pM | R10(-) cells |
| Bcr-Abl Cellular Growth | Proliferation Assay | 0.2 nM | R10(-) cells |
| K562 Cell Proliferation | Proliferation Assay | 300 pM | K562 cells |
Activity Against Imatinib-Resistant Bcr-Abl Mutants
This compound has shown efficacy against several imatinib-resistant Bcr-Abl mutations in preclinical models. However, it is not effective against the T315I mutation.[2] The compound has demonstrated the ability to suppress the emergence of a majority of mutations that arise under both imatinib and this compound pressure, although mutations at the F317 residue confer resistance to this compound while remaining sensitive to imatinib.[3]
| Bcr-Abl Mutant | In Vivo Efficacy (Murine CML Model) |
| P210/H396P | Prolonged survival of mice compared to imatinib.[2] |
| P210/M351T | Prolonged survival of mice compared to imatinib.[2] |
| P210/T315I | Resistant to this compound treatment.[2] |
Preclinical In Vivo Efficacy
In a murine model of chronic myeloid leukemia (CML), this compound demonstrated superior antileukemic activity compared to imatinib mesylate.[2][4][5]
| Efficacy Parameter | This compound-Treated Mice | Imatinib-Treated Mice |
| WBC Count < 20.0 x 109/L at Necropsy | 70% | 8% |
| Complete Resolution of Splenomegaly | 67% (two-thirds) | 0% |
Pharmacokinetics in Mice
Oral administration of this compound in Balb/c mice resulted in the rapid achievement of therapeutic concentrations. The half-life of this compound in mice was determined to be approximately 8.4 hours at steady state.[2] The maximum tolerated dose for chronic administration was established at 50 mg/kg twice daily.[2]
| Dose (Twice Daily) | Plasma Concentration at 15 hours (Steady State) |
| 25 mg/kg | 5 (± 3) nM |
| 35 mg/kg | 8 (± 2) nM |
| 50 mg/kg | 18 (± 2) nM |
| 60 mg/kg | 33 (± 40) nM |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the constitutive tyrosine phosphorylation of Bcr-Abl and its downstream signaling pathways. Notably, it also impacts Src family kinase signaling, which has been implicated in imatinib resistance.[2]
References
- 1. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcm.edu [bcm.edu]
- 4. PhosphoTyrosine Western Blotting [protocols.io]
- 5. This compound, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Culture Assays Using PD166326
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD166326 is a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase.[1] As a member of the pyridopyrimidine class of protein tyrosine kinase inhibitors, it has demonstrated significant antileukemic activity, particularly in chronic myeloid leukemia (CML) models.[1] Notably, this compound also exhibits inhibitory effects on Src family kinases. Its efficacy extends to imatinib-resistant Bcr-Abl mutants, making it a valuable tool for studying mechanisms of drug resistance and for the development of novel therapeutic strategies.[1][2]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cell-based assays, including cell viability and western blot analysis to probe the inhibition of the Bcr-Abl signaling pathway.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various Bcr-Abl expressing cell lines. This data provides a reference for the expected potency of the compound and can guide dose-response experiments.
| Cell Line | Bcr-Abl Status | Assay Type | IC50 (nM) |
| K562 | p210 Bcr-Abl (wild-type) | Cell Growth Inhibition | 0.3 |
| Ba/F3 | p210 Bcr-Abl (wild-type) | Cell Growth Inhibition | 5-10 |
| Ba/F3 | p210 Bcr-Abl (T315I mutant) | Cell Growth Inhibition | >1000 |
| Ba/F3 | p210 Bcr-Abl (E255V mutant) | Cell Growth Inhibition | 10-20 |
| Ba/F3 | p210 Bcr-Abl (M351T mutant) | Cell Growth Inhibition | 5-10 |
Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating a network of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. This compound exerts its effect by inhibiting the kinase activity of Bcr-Abl, thereby blocking these downstream signals.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound in a cell-based assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: K562 (human CML cell line, ATCC® CCL-243™) or other Bcr-Abl positive cell line.
-
This compound: (e.g., MedChemExpress, HY-118144).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in PBS.
-
MTT Solvent: 0.04 N HCl in isopropanol or 10% Triton X-100 in acidic isopropanol.
-
96-well flat-bottom cell culture plates.
-
Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Bcr (Tyr177)
-
Rabbit anti-Bcr
-
Rabbit anti-phospho-CrkL (Tyr207)
-
Rabbit anti-CrkL
-
Mouse anti-β-Actin
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture K562 cells in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed 5,000 to 10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A typical final concentration range for an IC50 determination would be 0.1 nM to 1000 nM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Bcr-Abl Signaling
-
Cell Culture and Treatment:
-
Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Bcr, anti-Bcr, anti-phospho-CrkL, anti-CrkL, or anti-β-Actin) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (β-Actin).
-
References
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of PD166326 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of PD166326, a potent pyridopyrimidine-class tyrosine kinase inhibitor, in human plasma. The protocol provides a representative method based on established techniques for similar analytes, offering a reliable starting point for researchers in drug metabolism and pharmacokinetics. The procedure involves a straightforward protein precipitation for sample preparation, followed by rapid and selective chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion multiple reaction monitoring (MRM) mode. This method is intended to support preclinical and clinical research by providing a robust framework for the bioanalysis of this compound.
Introduction
This compound is a small molecule inhibitor targeting Bcr/Abl and Src family tyrosine kinases, which are crucial drivers in certain hematological malignancies like Chronic Myeloid Leukemia (CML).[1] Accurate quantification of this compound in biological matrices, such as plasma, is essential for pharmacokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. While specific, validated LC-MS/MS methods for this compound are not extensively detailed in the public domain, this document outlines a comprehensive, representative protocol adapted from established methods for other tyrosine kinase inhibitors.[2][3][4]
Signaling Pathway of this compound Inhibition
This compound exerts its therapeutic effect by inhibiting the constitutive kinase activity of the Bcr-Abl fusion protein and members of the Src kinase family. This inhibition blocks downstream signaling pathways that are critical for cell proliferation and survival in cancer cells.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (recommended, if available) or a structurally similar compound.
-
Blank human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
Spike 50 µL of blank plasma with working solutions of this compound to prepare calibration standards and quality control (QC) samples.
-
To a 1.5 mL microcentrifuge tube , add 50 µL of plasma sample (blank, standard, QC, or unknown).
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube or 96-well plate.
-
Dilute with 100 µL of ultrapure water containing 0.1% formic acid.
-
Inject 5 µL of the final mixture into the LC-MS/MS system.
Liquid Chromatography
-
System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.0 | 0.4 | 5 | 95 |
| 3.1 | 0.4 | 95 | 5 |
| 4.0 | 0.4 | 95 | 5 |
Mass Spectrometry
-
System: SCIEX Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
Note: The following MRM transitions are hypothetical and would need to be optimized by infusing a standard solution of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | To be determined | To be determined | 50 | To be determined |
| IS | To be determined | To be determined | 50 | To be determined |
Method Validation (Representative Data)
The following tables summarize the expected performance characteristics of the method, based on typical validation results for similar assays.[3][5]
Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 2000 | > 0.995 |
Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 1500 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85 | 90 - 110 |
| High | 1500 | > 85 | 90 - 110 |
Conclusion
This application note provides a detailed, representative LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, featuring a simple protein precipitation and a rapid chromatographic run, offers a robust and sensitive approach for pharmacokinetic studies. While the specific mass spectrometric parameters require optimization with the reference standard, the overall framework is based on well-established and validated procedures for the bioanalysis of tyrosine kinase inhibitors. This method should serve as a valuable tool for researchers in the field of drug development and oncology.
References
- 1. This compound, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: PD166326 Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PD166326 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, second-generation tyrosine kinase inhibitor primarily designed to target the Bcr-Abl kinase, the causative agent in Chronic Myeloid Leukemia (CML).[1][2][3] It has demonstrated greater antileukemic activity than imatinib mesylate in preclinical models of CML.[1][3]
Q2: What are the known off-target effects of this compound in cancer cells?
Published studies have identified several off-target kinases for this compound. The most well-characterized off-targets include:
-
c-Kit: this compound inhibits the c-Kit receptor tyrosine kinase, which is implicated in the growth of various cancers, including gastrointestinal stromal tumors (GIST).
-
Src family kinases: this compound has been shown to inhibit members of the Src family of tyrosine kinases, such as Lyn.[1][3] This can be significant as Src kinases are involved in various signaling pathways that promote cancer cell proliferation, survival, and motility.
Q3: How do the off-target activities of this compound affect downstream signaling pathways?
Inhibition of off-target kinases by this compound can lead to the modulation of several downstream signaling pathways, including:
-
PI3K/Akt Pathway: As c-Kit and Src family kinases can activate the PI3K/Akt pathway, off-target inhibition by this compound may lead to decreased signaling through this pathway, potentially affecting cell survival and proliferation.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade downstream of receptor tyrosine kinases like c-Kit. Off-target effects of this compound could potentially dampen the activity of this pathway, impacting cell growth and differentiation.
Q4: My cells are showing unexpected levels of apoptosis after treatment with this compound, even at low concentrations. What could be the cause?
Unexpectedly high levels of apoptosis could be due to the potent on-target inhibition of Bcr-Abl, especially in Bcr-Abl positive cell lines. However, it could also be a consequence of off-target effects. Inhibition of pro-survival signaling pathways regulated by kinases like c-Kit or Src family members can contribute to increased apoptosis. It is recommended to:
-
Verify the Bcr-Abl status of your cell line.
-
Assess the phosphorylation status of c-Kit and Src family kinases to determine if they are being inhibited at the concentrations used in your experiment.
-
Perform a dose-response curve to see if the apoptotic effect is concentration-dependent in a manner that aligns with the IC50 values for off-target kinases.
Q5: I am observing resistance to this compound in my Bcr-Abl positive cell line. Could off-target effects play a role?
While resistance to this compound is often associated with mutations in the Bcr-Abl kinase domain, off-target effects can indirectly contribute to resistance mechanisms. For instance, cancer cells might develop dependencies on alternative signaling pathways that are not effectively inhibited by this compound. Upregulation of signaling pathways driven by kinases that are less sensitive to this compound could lead to cell survival and proliferation despite effective Bcr-Abl inhibition.
Troubleshooting Guides
Issue: Inconsistent IC50 values for cell proliferation assays.
-
Possible Cause 1: Cell Line Variability. Different cancer cell lines exhibit varying sensitivities to this compound due to differences in their genetic background and dependency on specific signaling pathways.
-
Troubleshooting Step 1: Ensure you are using a consistent cell line and passage number for all experiments. Characterize the expression levels of the on-target (Bcr-Abl) and potential off-target kinases (c-Kit, Src family) in your cell line.
-
Possible Cause 2: Assay Conditions. Factors such as cell seeding density, incubation time, and reagent quality can significantly impact the results of cell proliferation assays.
-
Troubleshooting Step 2: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. Follow a standardized protocol for the MTS or similar proliferation assay, paying close attention to incubation times and reagent preparation.
Issue: Difficulty in detecting inhibition of off-target kinases by Western Blot.
-
Possible Cause 1: Inadequate Antibody. The specificity and sensitivity of the primary antibody against the phosphorylated form of the off-target kinase are crucial.
-
Troubleshooting Step 1: Use a well-validated phospho-specific antibody. It is advisable to test multiple antibodies from different vendors. Include positive and negative controls to validate antibody performance.
-
Possible Cause 2: Low Basal Phosphorylation. The basal level of phosphorylation of the off-target kinase in your cancer cell line might be too low to detect a significant decrease upon inhibitor treatment.
-
Troubleshooting Step 2: If applicable, stimulate the cells with a known ligand (e.g., Stem Cell Factor for c-Kit) to increase the basal phosphorylation level before treating with this compound.
-
Possible Cause 3: Suboptimal Lysis and Blotting Conditions. Inefficient cell lysis and protein extraction, or suboptimal transfer and blocking conditions can lead to weak or no signal.
-
Troubleshooting Step 3: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Optimize the Western blot protocol, including transfer time and blocking buffer composition (e.g., use BSA instead of milk for phospho-antibodies).
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Cell Line/Assay Conditions |
| Bcr-Abl | 0.1 - 0.2 | Kinase inhibition assay |
| Bcr-Abl | 2 | Bcr-Abl-positive CML leukemic cells |
| c-Kit | 12 | SCF-dependent proliferation in parental MO7e cells |
Table 2: Cellular Proliferation Inhibitory Activity of this compound
| Cell Line | IC50 (nM) | Description |
| R10(-) | 0.4 | Bcr-Abl positive cell line |
| Primary CML blast cells | ~2 | Cells from a patient with CML in blastic phase |
| MO7e (SCF-dependent) | 12 | Parental cell line, c-Kit mediated growth |
Experimental Protocols
MTS Cell Proliferation Assay
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis of Phosphorylated Kinases
This protocol is for detecting the phosphorylation status of on-target and off-target kinases in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with desired concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Kit or anti-phospho-Src) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: On-target signaling pathway of this compound.
References
Navigating the Nuances of Serum: A Technical Guide to PD166326 Activity
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the impact of serum concentration on the experimental activity of PD166326, a potent dual inhibitor of Bcr-Abl and Src family tyrosine kinases. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher IC50) of this compound in our cell-based assays compared to biochemical assays. What could be the cause?
A1: This is a common observation and is often attributed to the presence of serum in the cell culture medium. Serum contains abundant proteins, such as albumin, that can bind to small molecule inhibitors like this compound. This binding sequesters the compound, reducing the free concentration available to interact with its target kinases within the cells, thus leading to an apparent decrease in potency.
Q2: How does serum concentration quantitatively affect the IC50 of this compound?
Q3: Our dose-response curves are not consistent across different experiments. What are the potential sources of variability?
A3: In addition to variations in serum batches, inconsistency can arise from several experimental factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Compound Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in media.
-
Edge Effects: Wells on the periphery of microplates are prone to evaporation, which can alter compound concentrations. It is advisable to fill outer wells with sterile media or PBS and not use them for experimental data.
-
Incubation Time: Use a consistent incubation time for all experiments.
Q4: Can components of serum other than proteins affect this compound activity?
A4: Yes. Serum is a complex mixture containing growth factors that can activate signaling pathways downstream or parallel to the pathways inhibited by this compound. For instance, growth factors in serum can activate the PI3K/Akt and Ras/MAPK pathways, which may partially counteract the inhibitory effects of this compound on Bcr-Abl-driven proliferation, thereby influencing the observed cellular response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected IC50 value | High serum concentration in culture media leading to compound sequestration by serum proteins. | Perform experiments in reduced serum concentrations (e.g., 0.5-2% FBS) or in serum-free media for a short duration. If the IC50 decreases, serum binding is the likely cause. |
| Poor reproducibility of results | Inconsistent experimental conditions. | Standardize cell seeding density, compound preparation, and incubation times. Use a consistent source and batch of serum whenever possible. |
| Compound precipitation in media | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, ensure rapid mixing and avoid supersaturation. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all wells. |
| Unexpected cell growth at high inhibitor concentrations | Activation of alternative survival pathways by serum growth factors. | Consider serum-starving the cells for a few hours before adding the compound to reduce the influence of exogenous growth factors. |
Data Presentation
Illustrative Impact of Fetal Bovine Serum (FBS) Concentration on this compound IC50
The following table provides a hypothetical representation of the expected shift in the half-maximal inhibitory concentration (IC50) of this compound in a Bcr-Abl-positive cell line (e.g., K562) cultured in media with varying concentrations of Fetal Bovine Serum (FBS). This data is for illustrative purposes to demonstrate a common phenomenon observed with tyrosine kinase inhibitors.
| FBS Concentration (%) | Hypothetical IC50 (nM) | Fold-Increase in IC50 (vs. 0.5% FBS) |
| 0.5 | 5 | 1 |
| 2 | 15 | 3 |
| 5 | 40 | 8 |
| 10 | 100 | 20 |
Experimental Protocols
Protocol for Assessing the Impact of Serum Concentration on this compound IC50
This protocol outlines a cell viability assay to determine the IC50 of this compound in the presence of different serum concentrations.
1. Materials:
- Bcr-Abl-positive cell line (e.g., K562)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- This compound
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
- Plate reader
2. Procedure:
- Cell Preparation: Culture K562 cells in RPMI-1640 supplemented with 10% FBS. Prior to the experiment, collect cells in the logarithmic growth phase.
- Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in DMSO.
- Assay Setup:
- Prepare four sets of complete media with final FBS concentrations of 0.5%, 2%, 5%, and 10%.
- Seed K562 cells into 96-well plates at a density of 5,000 cells/well in 50 µL of the respective serum-containing media.
- From the this compound serial dilutions, add 50 µL of 2x final concentrations to the corresponding wells. Include vehicle control (DMSO) wells. The final DMSO concentration should not exceed 0.5%.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Cell Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
3. Data Analysis:
- Normalize the data to the vehicle-treated control wells (representing 100% viability).
- Plot the normalized cell viability against the logarithm of the this compound concentration.
- Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each serum concentration.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for assessing serum impact.
Caption: Bcr-Abl signaling pathways inhibited by this compound.
Caption: Workflow for determining the effect of serum on this compound IC50.
Caption: Logical relationship of serum protein binding and this compound activity.
Validation & Comparative
PD166326 Demonstrates Superior Efficacy Over Imatinib in Resistant Chronic Myeloid Leukemia Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that PD166326, a dual Bcr-Abl and Src family kinase inhibitor, exhibits significantly greater antileukemic activity than imatinib, the standard first-line therapy for Chronic Myeloid Leukemia (CML), particularly in models of imatinib resistance. This guide provides a detailed comparison of the two compounds, summarizing key experimental findings, methodologies, and the underlying signaling pathways.
Executive Summary
Chronic Myeloid Leukemia is driven by the constitutively active Bcr-Abl tyrosine kinase. While imatinib effectively inhibits this kinase, resistance remains a significant clinical challenge, often mediated by Bcr-Abl mutations or the activation of alternative signaling pathways.[1][2][3][4][5] this compound has emerged as a potent alternative, demonstrating superior efficacy in preclinical models of both imatinib-sensitive and, crucially, imatinib-resistant CML.[6][7][8] This superiority is attributed to its dual-targeting mechanism, inhibiting not only Bcr-Abl but also Src family kinases, which are implicated in imatinib resistance.[6][7]
Comparative Efficacy: In Vitro and In Vivo Studies
Experimental data consistently demonstrates the superior potency of this compound in both cell-based assays and animal models of CML.
In Vitro Potency
This compound is a significantly more potent inhibitor of Bcr-Abl than imatinib. In the Bcr-Abl-positive K562 cell line, this compound demonstrated a 50% inhibitory concentration (IC50) in the picomolar range, indicating high potency.[8] Studies on cell lines engineered to be resistant to imatinib or this compound have shown that while cross-resistance can occur, the underlying mechanisms may differ, with some resistant lines showing increased expression of the Src kinase Fyn.[9][10]
Table 1: Comparative In Vitro Efficacy of this compound and Imatinib in CML Cell Lines
| Cell Line | Compound | IC50 | Resistance Mechanism | Reference |
| K562 (sensitive) | This compound | 300 pM | - | [8] |
| K562 (sensitive) | Imatinib | ~0.5 µM | - | [4] |
| Imatinib-Resistant K562 (IM-R) | Imatinib | >20 µM | BCR-ABL independent | [4] |
| This compound-Resistant K562 (PD-R) | This compound | >30 nM | BCR-ABL independent | [4] |
In Vivo Antileukemic Activity
In a murine model of CML, this compound demonstrated markedly superior antileukemic activity compared to imatinib.[6][7][8] Treatment with this compound led to a greater reduction in white blood cell counts and a complete resolution of splenomegaly in a majority of the animals, effects not observed with imatinib treatment.[6][7][8]
Table 2: Comparative In Vivo Efficacy in a Murine CML Model
| Treatment Group | Median Survival (days) | % Achieving Normal WBC Count (<20.0 x 10⁹/L) | % with Complete Resolution of Splenomegaly | Reference |
| Placebo | 22 | 0% | 0% | [8] |
| Imatinib (100 mg/kg twice daily) | >26 | 8% | 0% | [8] |
| This compound (50 mg/kg twice daily) | >26 (all survived) | 70% | 67% | [8] |
Furthermore, this compound significantly prolonged the survival of mice with CML induced by imatinib-resistant Bcr-Abl mutants, specifically P210/H396P and P210/M351T.[6][7][8]
Signaling Pathways and Mechanism of Action
The differential efficacy of this compound and imatinib can be attributed to their distinct targets within the oncogenic signaling network of CML.
Figure 1. Simplified signaling pathways in CML and points of inhibition for imatinib and this compound.
Imatinib primarily targets the ATP-binding site of the Bcr-Abl kinase.[4] Resistance can arise from mutations in this domain that prevent imatinib binding or through the activation of Bcr-Abl-independent signaling pathways that promote cell survival.[1][3][5] One such mechanism involves the overexpression of Src family kinases like Lyn and Fyn.[5][9] this compound's ability to inhibit both Bcr-Abl and Src family kinases provides a more comprehensive blockade of the oncogenic signaling driving CML, explaining its enhanced efficacy in resistant models.[6][7][9]
Experimental Methodologies
The following protocols are representative of the key experiments used to compare this compound and imatinib.
Murine Model of CML
A CML-like myeloproliferative disease is induced in mice through the retroviral transduction of bone marrow cells with the BCR-ABL gene, followed by transplantation into lethally irradiated recipient mice.[1][2][6][7] This model recapitulates key features of human CML.
Figure 2. Workflow for the generation of a murine CML model.
Generation of Resistant Cell Lines
Imatinib- and this compound-resistant CML cell lines, such as K562, are developed by continuous culture in the presence of escalating concentrations of the respective inhibitor over several months.[4][9] Clonal populations of resistant cells are then isolated for further characterization.
Cell Viability and Apoptosis Assays
The effect of the inhibitors on cell proliferation is typically measured using an MTT assay, which quantifies metabolic activity. Apoptosis, or programmed cell death, is assessed by measuring the activation of key executioner enzymes like caspase-3.[9][10]
Western Blot Analysis
To assess the inhibition of kinase activity, protein lysates from treated cells or tissues are analyzed by western blotting. Phospho-specific antibodies are used to detect the phosphorylation status of Bcr-Abl and its downstream signaling proteins, providing a direct measure of drug efficacy at the molecular level.[6][7]
Conclusion
The preclinical evidence strongly supports the superior efficacy of this compound over imatinib in imatinib-resistant CML models. Its dual inhibition of Bcr-Abl and Src family kinases offers a promising strategy to overcome the challenge of imatinib resistance. These findings underscore the potential of this compound and similar dual-specificity inhibitors in the clinical management of CML. Further clinical development of this compound or related compounds may lead to more effective therapies for both newly diagnosed and imatinib-resistant CML.[6][7][8]
References
- 1. Protocol for isolation and analysis of the leukemia stem cells in BCR-ABL-driven chronic myelogenous leukemia mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models as tools to understand and study BCR-ABL1 diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research | Springer Nature Experiments [experiments.springernature.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification and characterization of a murine model of BCR-ABL1+ acute B-lymphoblastic leukemia with central nervous system metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling BCR/ABL-Driven Malignancies in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Several Bcr-Abl kinase domain mutants associated with imatinib mesylate resistance remain sensitive to imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: PD166326 vs. Nilotinib in Chronic Myeloid Leukemia
A comparative analysis of two potent tyrosine kinase inhibitors reveals distinct preclinical profiles in the fight against Chronic Myeloid Leukemia (CML). While nilotinib is a well-established second-generation therapy for CML, the experimental drug PD166326 has demonstrated significant antileukemic activity in preclinical models, suggesting a potential alternative with a different spectrum of activity.
This guide provides a detailed comparison of the efficacy of this compound and nilotinib, drawing on available preclinical data. Direct comparative studies on CML patient samples are not yet available in published literature. The information presented here is intended for researchers, scientists, and drug development professionals to provide an objective overview based on existing scientific findings.
At a Glance: Key Efficacy Parameters
The following table summarizes the key preclinical efficacy data for this compound and nilotinib. It is important to note that these data are not from head-to-head comparisons in CML patient samples and are derived from various preclinical studies.
| Parameter | This compound | Nilotinib |
| Target Kinases | Bcr-Abl, Src family kinases (including Lyn) | Bcr-Abl, KIT, PDGFR, DDR, CSF-1R |
| Potency against Bcr-Abl | Picomolar to nanomolar range (IC50 = 8 nM for Abl) | Highly potent, approximately 20-30 times more potent than imatinib |
| Efficacy in Murine CML Models | Superior to imatinib in reducing white blood cell counts and splenomegaly | Not directly compared to this compound in the same models, but highly effective in imatinib-resistant models. |
| Activity against Imatinib-Resistant Bcr-Abl Mutants | Effective against P210/H396P and P210/M351T mutants in vivo | Effective against most imatinib-resistant mutations, except T315I |
Delving into the Mechanisms: Distinct Signaling Pathways
This compound and nilotinib, while both targeting the oncoprotein Bcr-Abl, exhibit different inhibitory profiles against other kinases, which may translate to different therapeutic outcomes and resistance profiles.
Nilotinib is a highly selective inhibitor of the Bcr-Abl tyrosine kinase. It binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.
In contrast, this compound is a dual Bcr-Abl and Src family kinase inhibitor. Src kinases, such as Lyn and Hck, have been implicated in Bcr-Abl signaling and the development of resistance to imatinib. By inhibiting both Bcr-Abl and Src kinases, this compound may offer a broader and more potent inhibition of the signaling pathways driving CML.
Experimental Protocols: A Look at the Methodology
The following sections detail the typical experimental protocols used to evaluate the efficacy of tyrosine kinase inhibitors like this compound and nilotinib on CML cells. These are generalized protocols based on common laboratory practices.
Cell Viability and Proliferation Assay
This assay measures the ability of the drugs to inhibit the growth and survival of CML cells.
Methodology:
-
Cell Isolation: Mononuclear cells are isolated from bone marrow or peripheral blood samples of CML patients using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: The isolated cells are cultured in appropriate media supplemented with growth factors to maintain their viability.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or nilotinib. A vehicle-treated control is also included.
-
Incubation: The plates are incubated for 48 to 72 hours to allow the drugs to exert their effects.
-
Viability Assessment: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay that measures metabolic activity.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Western Blot Analysis for Phosphoprotein Levels
This technique is used to assess the inhibition of Bcr-Abl and downstream signaling pathways by measuring the phosphorylation status of key proteins.
Methodology:
-
Cell Lysis: CML cells, treated with this compound or nilotinib for a specified time, are lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Bcr-Abl, phospho-CrkL, phospho-STAT5, phospho-Lyn).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection via chemiluminescence.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified to determine the extent of inhibition by the drugs.
Conclusion and Future Directions
While direct comparative efficacy data of this compound and nilotinib on CML patient samples is currently lacking, preclinical evidence suggests that both are potent inhibitors of Bcr-Abl. The dual inhibitory activity of this compound against both Bcr-Abl and Src family kinases presents a compelling rationale for its further investigation, particularly in the context of imatinib resistance mediated by Src kinase activation.
Nilotinib has a well-established clinical profile demonstrating its efficacy and safety in CML patients, including those resistant or intolerant to imatinib. Future clinical trials directly comparing this compound with second-generation TKIs like nilotinib will be crucial to determine its potential role in the clinical management of CML. Researchers are encouraged to consider the distinct mechanistic profiles of these inhibitors when designing future studies and developing novel therapeutic strategies for CML.
Comparative Analysis of PD166326 and Bosutinib on Src Family Kinases
A Head-to-Head Guide for Researchers in Drug Development
In the landscape of kinase inhibitor research, particularly for therapies targeting malignancies driven by aberrant kinase signaling, a nuanced understanding of inhibitor specificity and potency is paramount. This guide provides a detailed comparative analysis of two potent tyrosine kinase inhibitors, PD166326 and bosutinib, with a specific focus on their activity against the Src family of non-receptor tyrosine kinases (SFKs). This family, comprising eight members (Src, Fyn, Yes, Lck, Lyn, Hck, Fgr, and Blk), plays a crucial role in regulating a multitude of cellular processes, and their dysregulation is implicated in various cancers.
This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to aid in the informed selection and application of these inhibitors.
Quantitative Inhibitory Profile
The inhibitory activity of this compound and bosutinib against Src family kinases and the related Abl kinase is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various in vitro studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Kinase Target | This compound IC50 (nM) | Bosutinib IC50 (nM) |
| Src | 6[1] | 1.2[2][3][4][5] (cell-free assay) |
| Abl | 8[1] | ~1 (enzyme assay)[6] |
| Lyn | Mentioned as inhibited[7][8][9][10] | <10[1] |
| Fgr | Data not available | <10[1] |
| Hck | Data not available | <10[1] |
| Lck | Data not available | <10[1] |
| Fyn | Data not available | <10[1] |
| Yes | Data not available | <10[1] |
| Blk | Data not available | <10[1] |
Note: For bosutinib, it has been reported that the IC50 for inhibition of all Src Family Kinases (SFKs) is less than 10 nM[1]. Data for this compound against a comprehensive panel of individual Src family kinases is limited in the public domain.
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of kinase inhibitors. Below are detailed methodologies for common in vitro kinase assays used to determine inhibitor potency.
In Vitro Kinase Inhibition Assay (General Protocol for IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific Src family kinase in a cell-free system.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%.
Materials:
-
Recombinant Kinase: Purified, active enzyme of the Src family member of interest.
-
Kinase Substrate: A specific peptide or protein substrate for the target kinase (e.g., poly(Glu, Tyr) 4:1).
-
ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.
-
Test Compounds: this compound and bosutinib, dissolved in a suitable solvent (e.g., DMSO).
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a bovine serum albumin (BSA) to prevent enzyme denaturation.
-
Detection Reagent: Method-dependent, can be radioactive [γ-³²P]ATP, a phosphospecific antibody for ELISA, or a fluorescent/luminescent ADP detection system (e.g., ADP-Glo™).
-
Microplates: 96-well or 384-well plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors (this compound and bosutinib) in the kinase assay buffer. A typical starting concentration range might be from 10 µM down to 0.1 nM. Include a DMSO-only control (vehicle control).
-
Kinase Reaction Setup:
-
Add the serially diluted inhibitors to the wells of the microplate.
-
Add the recombinant kinase to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the kinase substrate and ATP in the kinase assay buffer. The ATP concentration is often set at or near the Km for the specific kinase.
-
Add the substrate/ATP mixture to all wells to start the reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
Detection of Kinase Activity:
-
Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash away unincorporated [γ-³²P]ATP and measure the radioactivity using a scintillation counter.
-
ELISA-based Assay: Stop the reaction and transfer the contents to an ELISA plate coated with a substrate-capturing antibody. Detect the phosphorylated substrate using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and a colorimetric substrate.
-
Luminescence-based ADP Detection: Add the ADP detection reagent, which converts the ADP produced during the kinase reaction into a luminescent signal.
-
-
Data Analysis:
-
Subtract the background signal (wells with no kinase) from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% kinase activity and a control with a high concentration of a potent inhibitor as 0% activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing Molecular Interactions and Experimental Design
To facilitate a deeper understanding of the biological context and experimental approach, the following diagrams have been generated using the DOT language.
Caption: Src signaling pathway and points of inhibition.
Caption: Workflow for IC50 determination of kinase inhibitors.
References
- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. This compound, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Independent Validation of PD166326: A Comparative Analysis Against Alternative Bcr-Abl Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for PD166326, a potent pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitor (TKI), with other therapeutic alternatives for Chronic Myeleloid Leukemia (CML), primarily focusing on the first-generation TKI, imatinib. The information presented is based on published, peer-reviewed experimental data to support independent validation efforts.
Executive Summary
This compound has demonstrated superior preclinical antileukemic activity compared to imatinib in murine models of CML. It exhibits greater potency in inhibiting the Bcr-Abl kinase, the hallmark of CML, and shows efficacy against certain imatinib-resistant Bcr-Abl mutations. However, resistance to this compound can also emerge, with distinct mutation patterns observed. This guide summarizes the key quantitative data, details the experimental methodologies for replication, and visualizes the critical signaling pathways involved.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other Bcr-Abl inhibitors.
Table 1: In Vitro Potency of Bcr-Abl Kinase Inhibitors
| Compound | Cell Line | Target | IC50 (nM) | Reference |
| This compound | R10(-) (Bcr-Abl expressing) | Bcr-Abl dependent growth | 0.2 | [1] |
| K562 | K562 proliferation | 0.3 | [1] | |
| ALL-3 (Imatinib-resistant) | Cell viability | 7.7 | [2] | |
| Imatinib | R10(-) (Bcr-Abl expressing) | Bcr-Abl dependent growth | >1000 | [3] |
| ALL-3 (Imatinib-resistant) | Cell viability | 333 | [2] | |
| Dasatinib | ALL-3 (Imatinib-resistant) | Cell viability | 0.4 | [2] |
Table 2: In Vivo Efficacy of this compound vs. Imatinib in a Murine CML Model
| Treatment Group | Median Survival (Days) | White Blood Cell Count < 20 x 10^9/L at Necropsy | Complete Resolution of Splenomegaly | Reference |
| This compound | Not reached by day 37 | 70% of mice | 67% of mice | [1][4] |
| Imatinib | Not reached by day 37 | 8% of mice | 0% of mice | [1][4] |
| Placebo | 22 | 0% of mice | 0% of mice | [1] |
Table 3: Activity of this compound against Imatinib-Resistant Bcr-Abl Mutants in a Murine CML Model
| Bcr-Abl Mutant | Treatment | Median Survival (Days) | Reference |
| P210/H396P | This compound | 30 | [1] |
| Imatinib | 19 (not significant vs. placebo) | [1] | |
| Placebo | 19 | [1] | |
| P210/M351T | This compound | 27 | [1] |
| Imatinib | 24 (not significant vs. placebo) | [1] | |
| Placebo | 20 | [1] | |
| P210/T315I | This compound | No significant increase | [1] |
| Imatinib | No significant increase | [1] |
Experimental Protocols
Murine Model of Chronic Myeloid Leukemia (CML)
This protocol is based on the methods described by Wolff et al. (2005).[1][4]
-
Retrovirus Production: A replication-defective retrovirus encoding the p210 Bcr-Abl oncogene is produced.
-
Bone Marrow Transduction:
-
Donor mice (e.g., BALB/c) are treated with 5-fluorouracil (150 mg/kg) to enrich for hematopoietic stem and progenitor cells.
-
Four days later, bone marrow is harvested from the femurs and tibias.
-
Bone marrow cells are cultured in the presence of cytokines (e.g., IL-3, IL-6, SCF) and transduced with the Bcr-Abl retrovirus.
-
-
Bone Marrow Transplantation:
-
Syngeneic recipient mice are lethally irradiated (e.g., 900 cGy total body irradiation).
-
Within 24 hours of irradiation, the transduced bone marrow cells are injected intravenously into the recipient mice.
-
-
Disease Monitoring and Treatment:
-
Peripheral blood counts are monitored regularly to assess the development of a CML-like myeloproliferative disease, characterized by a high white blood cell count with a predominance of mature granulocytes.
-
Once the disease is established (typically 10-14 days post-transplantation), treatment with this compound, imatinib, or placebo is initiated.
-
Drug administration is typically performed orally twice daily.
-
-
Efficacy Assessment:
-
Survival is monitored daily.
-
At the time of necropsy, peripheral blood counts, spleen weight, and organ infiltration by leukemic cells are assessed.
-
Inhibition of Bcr-Abl kinase activity in bone marrow cells can be evaluated by immunoblotting for phosphotyrosine.
-
In Vitro Kinase Inhibition and Cell Proliferation Assays
-
Cell Lines: Bcr-Abl-positive cell lines (e.g., K562, Ba/F3-p210) and imatinib-resistant lines are used.
-
Kinase Inhibition Assay: The ability of the compounds to inhibit Bcr-Abl autophosphorylation is measured in cell lysates or with purified kinase.
-
Cell Proliferation Assay: Cells are cultured in the presence of serial dilutions of the inhibitors. Cell viability is assessed after a defined period (e.g., 48-72 hours) using methods such as MTT or trypan blue exclusion to determine the IC50 value.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Bcr-Abl Signaling Pathway in CML.
References
- 1. This compound, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
